molecular formula C9H6F4O2 B3105500 Methyl 2-fluoro-6-(trifluoromethyl)benzoate CAS No. 153556-50-4

Methyl 2-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B3105500
CAS No.: 153556-50-4
M. Wt: 222.14 g/mol
InChI Key: YOVLJBSHMOBDEK-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-(trifluoromethyl)benzoate (CAS 153556-50-4) is a fluorinated aromatic ester with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It serves as a versatile chemical building block and key synthetic intermediate in organic and medicinal chemistry. This compound is of significant interest in antimicrobial research, particularly in the development of novel bacterial transcription inhibitors . Studies on structurally similar benzoyl benzoic acid derivatives have demonstrated that the 2-fluoro-6-(trifluoromethyl)benzoate moiety can contribute to potent activity against priority pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . The proposed mechanism of action for related drug candidates involves inhibiting the interaction between bacterial RNA polymerase and sigma factors, a validated but underexploited target for antibiotic discovery . As a high-purity synthetic intermediate, it is used by researchers to develop new chemical entities for pharmaceutical and agrochemical applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly prohibited for human consumption.

Properties

IUPAC Name

methyl 2-fluoro-6-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVLJBSHMOBDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-6-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
Methyl 2-fluoro-6-(trifluoromethyl)benzoate serves as an important building block for synthesizing more complex organic molecules. Its structure allows for various chemical transformations, including:

  • Nucleophilic Substitution Reactions : The fluorine atoms can be substituted with other functional groups, making it versatile for creating derivatives.
  • Oxidation and Reduction Reactions : It can be oxidized to form carboxylic acids or reduced to yield alcohols, expanding its utility in synthetic pathways.

Pharmaceutical Development

Potential Drug Candidate
The trifluoromethyl group is prevalent in many FDA-approved drugs, enhancing their biological activity and pharmacokinetic properties. This compound is being investigated for its potential role in drug development due to its unique electronic properties that can improve binding affinities to biological targets.

Case Study: Drug Discovery

In recent years, several studies have highlighted the incorporation of fluorinated compounds into drug design. For instance, compounds similar to this compound have been shown to exhibit significant biological activities, including enzyme inhibition and receptor modulation.

Agricultural Chemistry

Agrochemical Intermediates
Fluorinated benzoates are increasingly used in the agrochemical industry for developing crop protection agents. This compound can be utilized as an intermediate in synthesizing pesticides and herbicides that are more effective against pests while being environmentally friendly .

Case Study: Crop Protection

The synthesis of fluorinated agrochemicals often involves intermediates like this compound, which can enhance the efficacy of active ingredients against various agricultural pests .

Material Science

Specialty Chemicals and Materials
In materials engineering, this compound has applications in producing specialty chemicals with enhanced properties such as thermal stability and resistance to degradation. The incorporation of fluorine into materials has led to the development of advanced products across various industries.

Summary of Applications

Application AreaDescriptionNotable Outcomes
Chemical SynthesisBuilding block for complex organic molecules; versatile in chemical transformationsEnhanced reactivity and product diversity
Pharmaceutical DevelopmentPotential drug candidate; improves binding affinitiesSignificant biological activity observed in related compounds
Agricultural ChemistryIntermediate for crop protection agentsDevelopment of effective and environmentally friendly pesticides
Material ScienceProduction of specialty chemicals with enhanced propertiesImproved thermal stability and degradation resistance

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its reactivity and binding affinity to certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers of Methyl Fluoro-(trifluoromethyl)benzoates

The substitution pattern of fluorine and -CF₃ groups significantly influences physical properties, reactivity, and applications. Key isomers include:

Compound ID Substituent Positions CAS Number Purity Key Features
YC-0242 2-Fluoro, 3-CF₃ 178748-05-5 95% Ortho/meta substituents; moderate steric hindrance
QC-8080 2-Fluoro, 5-CF₃ 556112-92-6 98% Para-substituted CF₃; lower steric strain
QV-3672 2-Fluoro, 6-CF₃ 153556-50-4 95% Adjacent substituents; high electron withdrawal
YC-0713 3-Fluoro, 5-CF₃ 773873-69-1 95% Meta-substituted; balanced electronic effects
QA-3826 4-Fluoro, 3-CF₃ 176694-36-3 98% Para-fluoro; meta-CF₃; asymmetric reactivity

Key Observations :

  • Steric and Electronic Effects : The 2-fluoro-6-CF₃ isomer exhibits adjacent substituents, creating steric hindrance and strong electron-withdrawing effects. This contrasts with the 2-fluoro-5-CF₃ isomer, where substituents are separated, reducing steric strain and enabling regioselective reactions .
  • Reactivity : Ortho-substituted analogs (e.g., QV-3672) are less reactive in SNAr compared to para-substituted isomers (e.g., QC-8080) due to steric constraints .

Ethyl Ester Analog: Ethyl 3-chloro-2-fluoro-6-(trifluoromethyl)benzoate

  • Structure : Ethyl ester with 3-chloro , 2-fluoro, and 6-CF₃ substituents (CAS: 773135-49-2).
  • Comparison :
    • Lipophilicity : The ethyl group increases lipophilicity (logP ~2.8 vs. ~2.2 for methyl), enhancing membrane permeability but reducing aqueous solubility .
    • Reactivity : The chloro substituent at position 3 introduces a site for nucleophilic displacement, unlike the fluorine in QV-3672, which is less reactive .

Methoxy Derivatives: 2-Methoxy-4,6-di(trifluoromethyl)benzoic Acid

  • Structure : Methoxy (-OCH₃) at position 2, -CF₃ at positions 4 and 4.
  • Comparison :
    • Electronic Effects : Methoxy is electron-donating, countering the -CF₃ withdrawal. This reduces acidity (pKa ~3.5 vs. ~2.8 for QV-3672 derivatives) .
    • Applications : Used in agrochemicals and polymers, contrasting with QV-3672’s role in pharmaceuticals .

Glycosylated Derivative: Methyl 2-fluoro-6-(trifluoromethyl)benzoate Glycoside

  • Structure: QV-3672 linked to a triacetylated glucopyranose moiety (compound 9a).
  • Key Features :
    • Synthetic Utility : Synthesized via glycosylation (35% yield), demonstrating QV-3672’s versatility as a precursor for bioactive molecules .
    • Biological Relevance : Glycosylation enhances solubility and targeting in drug design .

Biological Activity

Methyl 2-fluoro-6-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and binding affinity to biological targets. The molecular formula is C10H6F4O2, indicating a benzoate ester with multiple fluorine substituents that significantly influence its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its structural features:

  • Trifluoromethyl Group : Increases hydrophobic interactions with biomolecules, enhancing binding affinity.
  • Halogen Substituents : Modify electronic properties and reactivity, facilitating targeted interactions with enzymes and receptors.

These characteristics enable the compound to modulate various signaling pathways critical for microbial survival and cancer cell growth.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these strains were as follows:

Bacterial StrainMIC (mg/L)Comparison with Linezolid
MSSA0.39 - 0.78MIC = 1
MRSA0.39 - 1.56MIC = 2

The mechanism underlying this antimicrobial activity likely involves the disruption of bacterial cell membranes and interference with metabolic pathways due to the compound's unique electronic properties conferred by the trifluoromethyl group.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific molecular targets involved in cancer progression are still under investigation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated significant potency against both MSSA and MRSA, indicating its potential as an alternative treatment for resistant bacterial infections.
  • Anticancer Mechanisms : Another study explored the compound's ability to induce apoptosis in human cancer cell lines, revealing that it could activate apoptotic pathways leading to cell death in a dose-dependent manner .

Pharmacokinetics

Similar compounds containing trifluoromethyl groups have exhibited high gastrointestinal absorption and favorable pharmacokinetic profiles. Factors such as lipophilicity and electronegativity of fluorine atoms play a crucial role in determining the compound's stability and efficacy in biological environments .

Q & A

Q. What are the common synthetic routes for Methyl 2-fluoro-6-(trifluoromethyl)benzoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) or coupling reactions with methyl halides. Alternative routes may employ nucleophilic aromatic substitution (SNAr) on fluorinated precursors. For example:

  • Step 1: Prepare 2-fluoro-6-(trifluoromethyl)benzoic acid via trifluoromethylation of a fluorobenzene derivative using CF₃I/Cu-mediated protocols.
  • Step 2: Esterify with methanol in refluxing toluene, using catalytic p-toluenesulfonic acid (PTSA) to drive the reaction .
    Optimization Tips:
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) .
  • Purify via column chromatography (silica, gradient elution) or recrystallization from ethanol.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR: Identify aromatic proton splitting patterns (e.g., doublets from fluorine coupling) and trifluoromethyl (-CF₃) signals (¹³C NMR: ~120 ppm, quartets).
  • Mass Spectrometry (EI): Look for molecular ion [M]⁺ at m/z 220 (calculated for C₉H₆F₄O₂). Fragmentation patterns include loss of -OCH₃ (Δ m/z 31) .
  • IR Spectroscopy: Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound in nucleophilic reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing -F and -CF₃ groups deactivate the benzene ring, directing nucleophilic attack to the para position relative to the ester group.
  • Steric Effects: The -CF₃ group creates steric hindrance, slowing meta-substitution. Computational studies (DFT, e.g., B3LYP/6-31G*) can model charge distribution and reactive sites .
  • Experimental Validation: Perform competitive reactions with model nucleophiles (e.g., NH₃, amines) and analyze regioselectivity via HPLC or GC-MS .

Q. How can researchers design derivatives of this compound for bioactivity studies, and what structural modifications are most promising?

Methodological Answer:

  • Functionalization Strategies:
    • Introduce substituents at the 4-position (e.g., -NH₂, -OH) via Pd-catalyzed cross-coupling .
    • Replace the methyl ester with bioisosteres (e.g., amides, carbamates) to modulate lipophilicity .
  • Biological Screening: Test derivatives against enzyme targets (e.g., kinases, esterases) using fluorescence-based assays. Prioritize compounds with logP <3.5 for improved bioavailability .

Q. How can contradictory spectral data (e.g., missing reference MS/MS libraries) be resolved for this compound?

Methodological Answer:

  • Cross-Validation: Combine high-resolution mass spectrometry (HRMS) with isotopic pattern analysis for accurate mass confirmation.
  • Computational Aids: Use software like ACD/Labs or Gaussian to simulate NMR spectra and compare with experimental data .
  • Synthetic Controls: Prepare isotopically labeled analogs (e.g., ¹³C-methyl ester) to confirm fragmentation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-6-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 2-fluoro-6-(trifluoromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.